4-Chlorophenylamine-13C6
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Overview
Description
4-Chlorophenylamine-13C6 is a stable isotope-labeled compound with the molecular formula 13C6H6ClN and a molecular weight of 133.53 g/mol . This compound is a derivative of 4-chlorophenylamine, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. It is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on the aromatic ring . The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of 4-Chlorophenylamine-13C6 involves similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the carbon-13 isotopes.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylamine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution is a common reaction, where nucleophiles replace the chlorine atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
4-Chlorophenylamine-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 4-Chlorophenylamine-13C6 involves its interaction with specific molecular targets and pathways. As a labeled compound, it does not exert biological effects directly but serves as a tracer to study the behavior of its non-labeled counterpart. The carbon-13 isotopes allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylamine: The non-labeled version of 4-Chlorophenylamine-13C6, used in similar applications but without the isotopic labeling.
Phenylamine: A related compound without the chlorine substituent, used in various chemical and biological studies.
4-Bromophenylamine: Similar to 4-Chlorophenylamine but with a bromine atom instead of chlorine, used in different substitution reactions.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed tracing and analysis in scientific research. This feature makes it invaluable in studies requiring precise tracking of chemical and metabolic processes.
Properties
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747342 |
Source
|
Record name | 4-Chloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-39-2 |
Source
|
Record name | 4-Chloro(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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